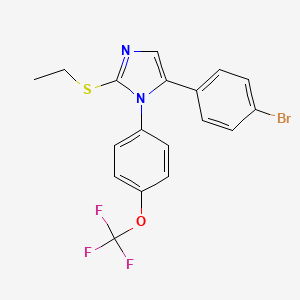

![molecular formula C16H17N3O2 B2704813 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide CAS No. 328563-43-5](/img/structure/B2704813.png)

2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Übersicht

Beschreibung

2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide, also known as LJC-063, is a novel small molecule compound that has gained popularity in the scientific community due to its potential therapeutic applications. The compound has been found to possess significant anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

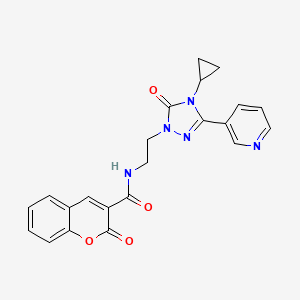

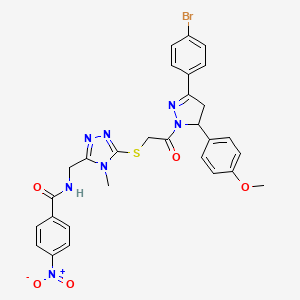

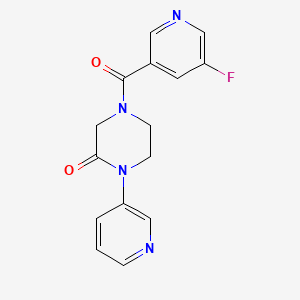

A series of novel pyridine and fused pyridine derivatives, starting from a related compound, have been prepared and subjected to in silico molecular docking screenings. These screenings aimed at evaluating the compounds' binding energies towards specific target proteins, indicating their potential as lead compounds in drug discovery. Some of these compounds exhibited antimicrobial and antioxidant activity, demonstrating their potential in medical applications (Flefel et al., 2018).

Antimicrobial Activity

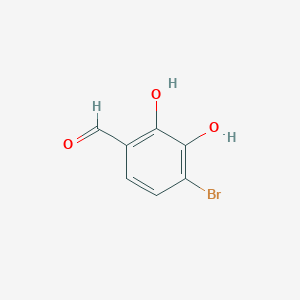

Novel phthalazinone derivatives, including a closely related compound, have shown promising in vitro antibacterial activities. The synthesized compounds underwent various chemical transformations to yield heterocycles such as pyrazolone, thiazolidinone, and pyrimidine, among others, many of which displayed good antibacterial properties (Fatehia & Mohamed, 2010).

Heterocyclic Compound Synthesis

Research involving the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on a compound structurally similar to 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide has been conducted. These studies have led to the development of compounds with potential pharmaceutical applications, highlighting the versatility of this chemical framework in synthesizing a wide range of heterocyclic compounds (El-Essawy & Rady, 2011).

Cytotoxic Heterocyclic Compounds

Another study explored the synthesis of new heterocyclic compounds using an acetohydrazide derivative as a starting material. The resulting compounds were evaluated for their cytotoxic properties against a panel of human tumor cell lines. This research underscores the potential of using 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide derivatives in developing anticancer drugs (Shaker & Marzouk, 2016).

Antimalarial and Antileukemic Agents

The synthesis of 2-acetylpyridine thiosemicarbazones, including compounds structurally similar to the one , and their complexes with transition metals have been investigated for their antimalarial and antileukemic properties. The coordination with metals such as Cu(II), Ni(II), Fe(III), and Mn(II) has been found to enhance the antileukemic properties of these compounds, offering insights into their potential therapeutic applications (Scovill, Klayman, & Franchino, 1982).

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-12-5-6-15(8-13(12)2)21-11-16(20)19-18-10-14-4-3-7-17-9-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJJISDYXXIQAK-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321840 | |

| Record name | 2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49735012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide | |

CAS RN |

328563-43-5 | |

| Record name | 2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

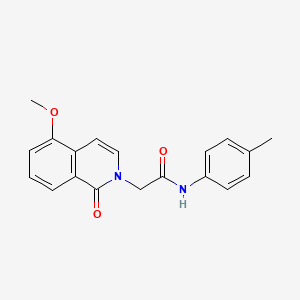

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704731.png)

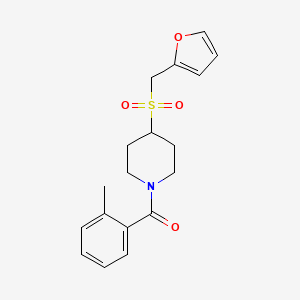

![N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2704739.png)

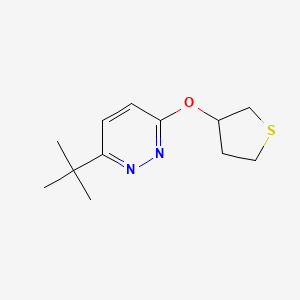

![5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2704741.png)

![(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane](/img/structure/B2704751.png)